molecular formula C8H7N3O3 B3179964 6-Amino-5-nitroindolin-2-one CAS No. 1153807-73-8

6-Amino-5-nitroindolin-2-one

Cat. No.: B3179964
CAS No.: 1153807-73-8
M. Wt: 193.16 g/mol
InChI Key: UZQHOVHXUAXZHJ-UHFFFAOYSA-N
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Description

6-Amino-5-nitroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of an amino group at the 6th position and a nitro group at the 5th position on the indolin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitroindolin-2-one typically involves the nitration of indolin-2-one followed by the introduction of an amino group. One common method involves the nitration of indolin-2-one using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The resulting 5-nitroindolin-2-one is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to convert the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 6-Aminoindolin-2-one.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitroindolin-2-one involves its interaction with specific molecular targets. One notable mechanism is its inhibition of topoisomerase IV, an essential enzyme for DNA replication. This inhibition leads to the disruption of DNA decatenation, ultimately causing cell death. Additionally, the compound undergoes reductive bioactivation, leading to the formation of reactive species that cause oxidative stress and cellular damage .

Comparison with Similar Compounds

6-Amino-5-nitroindolin-2-one can be compared with other indolin-2-one derivatives, such as:

The unique combination of the amino and nitro groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-amino-5-nitro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2,9H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQHOVHXUAXZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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